molecular formula C11H16N2O B14212806 1-[4-(Pyrrolidin-1-yl)pyridin-1(4H)-yl]ethan-1-one CAS No. 825648-59-7

1-[4-(Pyrrolidin-1-yl)pyridin-1(4H)-yl]ethan-1-one

Cat. No.: B14212806
CAS No.: 825648-59-7
M. Wt: 192.26 g/mol
InChI Key: QVDKMWDYYCXOGU-UHFFFAOYSA-N
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Description

1-[4-(Pyrrolidin-1-yl)pyridin-1(4H)-yl]ethan-1-one is a compound that features a pyrrolidine ring and a pyridine ring connected through an ethanone linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(Pyrrolidin-1-yl)pyridin-1(4H)-yl]ethan-1-one typically involves the reaction of pyridine derivatives with pyrrolidine under specific conditions. One common method involves the use of a pyridine-4-carbaldehyde derivative, which undergoes a condensation reaction with pyrrolidine in the presence of a suitable catalyst to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

1-[4-(Pyrrolidin-1-yl)pyridin-1(4H)-yl]ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

1-[4-(Pyrrolidin-1-yl)pyridin-1(4H)-yl]ethan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biological assays.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[4-(Pyrrolidin-1-yl)pyridin-1(4H)-yl]ethan-1-one involves its interaction with specific molecular targets. The pyrrolidine and pyridine rings can interact with enzymes or receptors, modulating their activity. The compound may also participate in signaling pathways, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share structural similarities.

    Pyridine derivatives: Compounds such as pyridine-4-carboxylic acid and pyridine-3-carboxamide are structurally related.

Uniqueness

1-[4-(Pyrrolidin-1-yl)pyridin-1(4H)-yl]ethan-1-one is unique due to its combination of pyrrolidine and pyridine rings, which imparts distinct chemical and biological properties. This dual-ring structure allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications.

Properties

CAS No.

825648-59-7

Molecular Formula

C11H16N2O

Molecular Weight

192.26 g/mol

IUPAC Name

1-(4-pyrrolidin-1-yl-4H-pyridin-1-yl)ethanone

InChI

InChI=1S/C11H16N2O/c1-10(14)12-8-4-11(5-9-12)13-6-2-3-7-13/h4-5,8-9,11H,2-3,6-7H2,1H3

InChI Key

QVDKMWDYYCXOGU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C=CC(C=C1)N2CCCC2

Origin of Product

United States

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